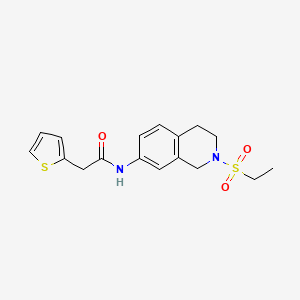

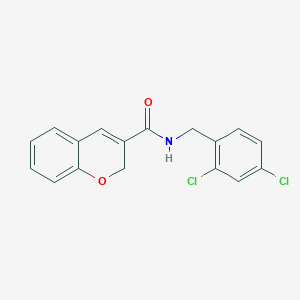

N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-Dichlorobenzyl alcohol” is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . “2,4-Dichlorobenzyl chloride” is used as a laboratory chemical .

Synthesis Analysis

The synthesis of “2,4-Dichlorobenzyl chloride” involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . “2,4-Dichlorobenzonitrile” were prepared by direct ammoxidation of “2,4-Dichlorobenzyl chloride” with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .

Chemical Reactions Analysis

“2,4-Dichlorobenzonitrile” were prepared by direct ammoxidation of “2,4-Dichlorobenzyl chloride” with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .

Physical And Chemical Properties Analysis

“2,4-Dichlorobenzyl alcohol” appears as a crystalline form and its color ranges from white to yellow . The flash point is greater than 112 °C .

Applications De Recherche Scientifique

Antimicrobial Activity

N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide derivatives have been reported to exhibit significant antimicrobial activities. Studies have synthesized various derivatives of chromene-3-carboxamide and evaluated their antimicrobial effects against Gram-negative and Gram-positive bacteria. Notably, compounds such as 4b, 4c, 4h, and 4i have shown promising antibacterial effects (Ukhov et al., 2021; Pouramiri et al., 2017).

Structural Properties

The structural properties of chromene-3-carboxamide derivatives have been a subject of study, with a focus on their planarity and conformations. The molecules exhibit specific configurations, such as anti conformations concerning the C—N rotamer of the amide and cis geometries with respect to the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Solvatochromism and Antioxidant Activity

Some studies have delved into the solvatochromic properties and antioxidant activities of 4H-chromene-3-carboxamide derivatives. These compounds have been synthesized using environmentally friendly methods and have shown promising results in both solvatochromic studies and in vitro assays for antioxidant activity (Chitreddy & Shanmugam, 2017; Subbareddy & Sumathi, 2017).

Novel Synthesis Approaches

Research has also been focused on developing novel, eco-friendly synthesis methods for chromene-3-carboxamide derivatives. These methods aim to achieve high atom economy and yield through processes such as Knoevenagel condensation and cyclocoupling reactions, demonstrating the versatility and potential of these compounds in various scientific applications (Proença & Costa, 2008; Nizami & Hua, 2018).

Mécanisme D'action

Mode of Action

The exact mode of action of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide are not well defined. The compound may influence a variety of pathways, depending on its targets. These could include pathways related to cell growth, metabolism, or signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide Depending on its targets and mode of action, the compound could have a variety of effects, such as altering cell growth, inducing or inhibiting enzyme activity, or modulating signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2/c18-14-6-5-12(15(19)8-14)9-20-17(21)13-7-11-3-1-2-4-16(11)22-10-13/h1-8H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKONIRDRWBDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)

![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)

![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)

![N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2424481.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)